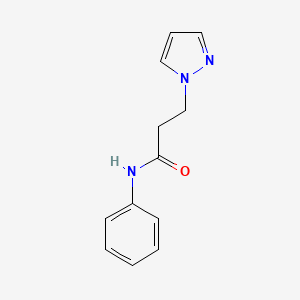

N-phenyl-3-(1H-pyrazol-1-yl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-3-pyrazol-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-12(7-10-15-9-4-8-13-15)14-11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHFCQILNQQWOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N Phenyl 3 1h Pyrazol 1 Yl Propanamide and Its Analogues

General Synthetic Approaches to the Pyrazol-1-yl-propanamide Core

The fundamental structure of N-phenyl-3-(1H-pyrazol-1-yl)propanamide can be assembled through several strategic pathways. The key steps involve the formation of the pyrazole (B372694) ring and the construction of the amide bond, which can be performed in different sequences.

The pyrazole ring is a cornerstone of many pharmacologically active compounds. nih.govresearchgate.net Its synthesis is well-established, with several robust methods available to chemists.

Knorr Pyrazole Synthesis and Related Cyclocondensations : The most traditional and widely used method for constructing the pyrazole ring is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. youtube.comyoutube.com This reaction, known as the Knorr pyrazole synthesis, proceeds through the formation of an imine and then an enamine, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com Variations of this approach involve the reaction of hydrazines with other precursors bearing the 1,3-dicarbonyl synthon, such as α,β-unsaturated ketones and aldehydes. mdpi.com For instance, the reaction of α,β-ethylenic ketones with hydrazines first yields pyrazolines, which are then oxidized to the corresponding pyrazoles. mdpi.com

1,3-Dipolar Cycloaddition : This method involves the reaction of a nitrile imine (as the 1,3-dipole) with an alkene or alkyne. The nitrile imines can be generated in situ from arylhydrazones, providing a practical route to 1,3,5-substituted pyrazoles. nih.gov

Vilsmeier-Haack Reaction : The Vilsmeier-Haack reaction can be employed to synthesize 4-formyl pyrazoles by treating a hydrazine with phosphorus oxychloride and dimethylformamide. nih.govhilarispublisher.com This introduces a functional group handle on the pyrazole ring, suitable for further modifications.

The amide bond is the second critical linkage in the this compound scaffold. Its formation can be approached from two main retrosynthetic disconnections: either by reacting an aniline (B41778) derivative with a pre-formed pyrazolylpropanoic acid or by first forming an N-phenyl propanamide intermediate which is subsequently attached to the pyrazole heterocycle.

A common and effective strategy involves a two-step procedure. First, an N-substituted propanilide intermediate is synthesized. This is typically achieved by reacting a substituted aniline with a 3-halopropanoyl halide, such as 3-chloropropanoyl chloride. The resulting N-aryl-3-chloropropanamide then serves as an alkylating agent for the pyrazole ring. In this second step, the pyrazole anion, generated by a suitable base in a solvent like dimethylformamide (DMF), displaces the chloride to form the final this compound product. nih.gov

Alternatively, amide coupling reagents can be used to directly link a pyrazolylpropanoic acid with an aniline. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) with N-methylimidazole (NMI) are efficient for this transformation, even with sterically hindered starting materials. nih.gov

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular and effective technique in the synthesis of heterocyclic compounds, including pyrazole derivatives. rasayanjournal.co.in This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times, from hours to mere minutes, and an improvement in product yields. rasayanjournal.co.indergipark.org.tr

One notable application is in the synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides. In a comparative study, the microwave-assisted approach, reacting a dibromopropanone intermediate with hydrazine hydrate (B1144303) or phenyl hydrazine, proceeded smoothly in ethanol (B145695) for just 5-6 minutes without the need for a catalyst. This was a significant improvement over conventional heating methods which required longer reaction times and the presence of a catalyst like piperidine (B6355638) to achieve lower yields. rasayanjournal.co.inresearchgate.net

Another efficient, solvent-free, microwave-assisted method involves the ring-opening of epoxides with pyrazoles. For instance, the reaction of phenyl glycidyl (B131873) ether with pyrazole under microwave irradiation at 120 °C for one minute produced 1-phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol in good yield. nih.gov This demonstrates the technique's utility for rapid, high-throughput screening and synthesis. nih.gov Furthermore, the synthesis of 1,3-dione derivatives of pyrazole has been achieved using a solvent-free microwave approach with K2CO3 as a solid support, which also boasts increased yields and shorter reaction times compared to traditional methods. bohrium.com

The advantages of microwave-assisted synthesis over conventional heating are summarized in the table below.

| Method | Reaction Time | Catalyst | Solvent | Yield | Reference |

| Conventional Heating | Several hours | Required (e.g., piperidine) | Ethanol | Lower | rasayanjournal.co.inresearchgate.net |

| Microwave Irradiation | 5-6 minutes | Not required | Ethanol | Higher | rasayanjournal.co.inresearchgate.net |

This table provides a general comparison based on the synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides.

Flow Chemistry

Continuous flow chemistry represents another major advancement in the synthesis of pyrazole-containing scaffolds. mdpi.com This technology involves pumping reagents through a heated and pressurized reactor coil or microreactor. It offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, scalability, and reproducibility. mdpi.com

Flow chemistry has been successfully employed for the synthesis of various pyrazole derivatives. For example, a two-step continuous-flow process was developed for creating 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate, achieving yields between 84-90%. Another flow setup for synthesizing pyrazoles from vinylidene keto ester intermediates and hydrazine derivatives resulted in good to very good yields (62–82%) and excellent regioselectivity. mdpi.com While a specific application to this compound is not extensively documented, the proven success of flow chemistry for structurally similar pyrazoles highlights its significant potential for producing this compound and its analogues with high efficiency and purity. mdpi.com

Derivatization Strategies and Yields

The core structure of this compound allows for extensive derivatization, primarily through substitution on the phenyl ring of the propanamide moiety or on the pyrazole ring itself. Conventional synthetic approaches, typically involving the reaction of a substituted aniline with an appropriate pyrazole-containing carboxylic acid or its derivative in a solvent like Dimethylformamide (DMF), have produced a variety of analogues. nih.govnih.gov

The yields of these reactions can be influenced by the nature and position of the substituents on the aniline ring. A study on the synthesis of N-aryl-3-(1H-pyrazol-1-yl)propanamides provided the following yields for different substituted analogues, demonstrating the impact of electronic and steric factors.

| Substituent on Phenyl Ring | Synthesis Method | Yield (%) | Reference |

| 2-chloro | Reaction with propananilide intermediate in DMF | 30 | nih.gov |

| 3-chloro | Reaction with propananilide intermediate in DMF | 72 | nih.gov |

| 4-chloro | Reaction with propananilide intermediate in DMF | 59 | nih.gov |

| 3-methoxy | Reaction with propananilide intermediate in DMF | 66 | nih.gov |

| H (unsubstituted) | Not Specified | - | |

| 5-methyl-3-phenyl (on pyrazole) | Aza-Michael addition, heating at 333 K for 7h | 85 | nih.gov |

This interactive table showcases yields for various analogues of this compound synthesized through generally conventional methods.

These advanced techniques, particularly microwave-assisted synthesis, offer clear advantages in terms of efficiency for synthesizing the pyrazole core. The derivatization data, while based on more conventional methods, provides a baseline for understanding how structural modifications affect synthetic outcomes. The future application of flow chemistry to these derivatization reactions holds the promise of further optimizing the production of a diverse library of this compound analogues.

Spectroscopic and Structural Elucidation Techniques for N Phenyl 3 1h Pyrazol 1 Yl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it reveals detailed information about the local chemical environment of each proton and carbon atom.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the structure of N-phenyl-3-(1H-pyrazol-1-yl)propanamide. Although specific data for the unsubstituted compound is scarce, a detailed analysis of its N-aryl substituted analogs allows for a precise prediction of its ¹H NMR spectrum. nih.gov

The key signals are found in distinct regions of the spectrum:

Aliphatic Protons: The two methylene (B1212753) (CH₂) groups of the propanamide linker appear as two triplets. The CH₂ group adjacent to the carbonyl function is expected to resonate at a chemical shift (δ) of approximately 2.8–3.0 ppm. The other CH₂ group, being attached to the nitrogen of the pyrazole (B372694) ring, is deshielded and appears further downfield, typically in the range of δ 4.4–4.6 ppm. nih.govturkjps.org This significant downfield shift for the pyrazole-adjacent methylene protons compared to the carbonyl-adjacent ones is a key characteristic. turkjps.org

Pyrazole Protons: The three protons on the pyrazole ring produce characteristic signals. The proton at position 4 (H-4) typically appears as a triplet around δ 6.2 ppm. The protons at positions 3 (H-3) and 5 (H-5) are observed as doublets or multiplets further downfield, usually between δ 7.4 and 7.6 ppm. nih.gov

Phenyl Protons: The five protons of the N-phenyl ring would generate signals in the aromatic region, typically from δ 7.0 to 7.6 ppm, with multiplicities depending on their position (ortho, meta, para).

Amide Proton: The amide (N-H) proton is a crucial diagnostic signal, typically appearing as a broad singlet. Its chemical shift is variable and can range from δ 7.5 to 9.5 ppm, depending on the solvent and concentration. turkjps.org

The integration of these signals would correspond to the number of protons in each environment (e.g., 2H for each methylene group, 1H for the amide, etc.), and the coupling patterns (e.g., triplets for the adjacent methylene groups) confirm the propyl linker's connectivity.

Table 1: Expected ¹H NMR Data for this compound based on Substituted Analogs nih.gov

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -CH₂-C=O | 2.8 - 3.0 | Triplet (t) |

| N-CH₂- | 4.4 - 4.6 | Triplet (t) |

| Pyrazole H-4 | ~6.2 | Triplet (t) |

| Phenyl H (ortho, meta, para) | 7.0 - 7.6 | Multiplet (m) |

| Pyrazole H-3, H-5 | 7.4 - 7.6 | Multiplet (m) |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete count and characterization of the carbon framework.

For this compound, the ¹³C NMR spectrum would show signals corresponding to all 12 carbon atoms in the molecule. The expected chemical shifts would be:

Carbonyl Carbon: The amide carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield, typically in the range of 168–172 ppm.

Aromatic and Heteroaromatic Carbons: The carbons of the phenyl and pyrazole rings would resonate in the aromatic region, approximately from 105 to 140 ppm. The specific shifts would differentiate the substituted and unsubstituted carbons within each ring.

Aliphatic Carbons: The two methylene carbons of the propyl linker would appear in the upfield region of the spectrum. The carbon adjacent to the pyrazole nitrogen would be around 45-50 ppm, while the carbon adjacent to the carbonyl group would be found at a slightly higher field, around 35-40 ppm.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is dominated by characteristic absorptions of the amide group.

Key vibrational bands observed in closely related analogs include:

N-H Stretching: A prominent band in the region of 3200–3300 cm⁻¹ corresponds to the stretching vibration of the amide N-H bond. nih.gov

C=O Stretching (Amide I): A strong, sharp absorption band between 1650 and 1695 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration, known as the Amide I band. nih.gov

N-H Bending (Amide II): Another characteristic amide absorption, the Amide II band, which arises from N-H bending and C-N stretching vibrations, appears in the 1530–1590 cm⁻¹ range. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups appears just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations from the phenyl and pyrazole rings are found in the 1400–1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound based on Substituted Analogs nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3200 - 3300 | Medium-Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1650 - 1695 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1530 - 1590 | Medium-Strong |

| C-H Stretch (Aromatic) | Phenyl & Pyrazole | >3000 | Weak-Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing molecules containing conjugated π-electron systems, such as aromatic and heteroaromatic rings.

This compound contains two such systems: the phenyl ring and the pyrazole ring. These are not directly conjugated but are separated by the propanamide linker. The UV-Vis spectrum would therefore be expected to show absorptions characteristic of these isolated chromophores. The primary absorptions would likely be due to π → π* transitions within the phenyl and pyrazole rings. Typically, benzene (B151609) and its simple derivatives show a strong absorption band around 204 nm and a weaker, structured band near 254 nm. The pyrazole ring would also contribute to absorption in the UV region. The exact wavelength of maximum absorption (λ_max) and the molar absorptivity would confirm the presence of these electronic systems.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₂H₁₃N₃O, giving it a molecular weight of approximately 215.25 g/mol . In techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound would be detected as the protonated molecule, [M+H]⁺, with an m/z value of approximately 216. nih.gov

The fragmentation pattern provides further structural proof. Common fragmentation pathways for this molecule would include:

Cleavage of the amide bond.

Loss of the pyrazole-ethyl side chain.

Fragmentation of the pyrazole ring itself. Analysis of substituted analogs shows that a common fragment corresponds to the pyrazole-containing portion of the molecule, confirming the integrity of this structural unit. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | ~216 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, an X-ray crystal structure would provide unambiguous confirmation of its constitution and connectivity. Furthermore, it would reveal the solid-state conformation of the molecule, including the planarity of the amide bond and the relative orientations of the phenyl and pyrazole rings. While the molecule itself is achiral, this technique is the gold standard for determining absolute stereochemistry in chiral molecules. Analysis of related structures shows that intermolecular interactions, such as hydrogen bonding involving the amide N-H and the carbonyl oxygen, often dictate the packing of the molecules in the crystal lattice. nih.gov

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide |

| N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide |

| N-(4-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide |

| N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide |

| N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide |

| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one |

| 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique in chemistry used to determine the elemental composition (by mass) of a sample. In the characterization of newly synthesized compounds like this compound, it serves as a crucial method for stoichiometric verification. This process involves comparing the experimentally determined mass percentages of constituent elements (primarily carbon, hydrogen, and nitrogen) with the percentages calculated from the compound's proposed molecular formula. A close agreement between the "found" and "calculated" values provides strong evidence for the compound's empirical formula and purity.

While specific experimental elemental analysis data for the parent compound, this compound, is not detailed in the reviewed literature, extensive research on closely related derivatives illustrates the application and importance of this technique. For instance, a study on N-propananilide derivatives provides elemental analysis for several substituted analogs, which were performed using a TruSpec Micro Instrument LECO CHNS 932. nih.govturkjps.org

The theoretical elemental composition is calculated based on the molecular formula (C₁₂H₁₃N₃O for the parent compound) and the atomic weights of the elements. For the synthesized derivatives, the experimentally measured percentages of carbon, hydrogen, and nitrogen are then compared to these theoretical values.

For example, the elemental analysis of various substituted this compound derivatives is presented below, showcasing the typical data obtained in research. nih.gov The close correlation between the calculated and found values in these examples confirms the successful synthesis and purity of the respective compounds. nih.gov

Table 1: Elemental Analysis Data for Substituted this compound Derivatives nih.gov

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | C₁₂H₁₂ClN₃O | C | 57.72 | 57.60 |

| H | 4.84 | 4.99 | ||

| N | 16.83 | 16.42 | ||

| N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | C₁₂H₁₂ClN₃O | C | 57.72 | 57.38 |

| H | 4.84 | 5.07 | ||

| N | 16.83 | 16.46 | ||

| N-(4-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | C₁₂H₁₂ClN₃O | C | 57.72 | 57.52 |

| H | 4.84 | 4.88 | ||

| N | 16.83 | 16.50 | ||

| N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | C₁₃H₁₅N₃O₂ | C | 63.66 | 63.30 |

| H | 6.16 | 6.48 | ||

| N | 17.13 | 16.84 | ||

| N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | C₁₃H₁₅N₃O₂ | C | 63.66 | 63.70 |

| H | 6.16 | 6.24 | ||

| N | 17.13 | 16.70 |

In another study, the elemental analysis of 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate was conducted. The results showed a close match between the calculated (C, 63.14%; H, 6.93%; N, 16.99%) and the found (C, 63.25%; H, 6.87%; N, 16.92%) values, which confirmed the composition of the synthesized crystal. nih.gov This agreement is critical for validating the structure proposed from other spectroscopic methods and ensuring that the material under investigation is indeed the intended compound, free from significant impurities.

The general procedure for synthesizing these types of compounds often involves reacting an appropriate substituted aniline (B41778) with 3-chloropropionyl chloride, followed by a reaction with pyrazole in the presence of a base like potassium carbonate in a solvent such as dimethylformamide. nih.govturkjps.org After purification, elemental analysis is one of the final characterization steps to confirm the identity of the product. nih.govmdpi.com

Computational and Theoretical Chemistry Investigations of N Phenyl 3 1h Pyrazol 1 Yl Propanamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. It is employed to determine the optimized geometry, electronic properties, and reactivity descriptors of N-phenyl-3-(1H-pyrazol-1-yl)propanamide.

Optimized Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For molecules with flexible bonds, like the propanamide linker in this compound, this involves a conformational analysis to find the global energy minimum.

While specific DFT optimization data for this compound is not available in published literature, analysis of a closely related crystal structure, 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide , provides insight into the likely conformation. nih.gov In this analog, the dihedral angle between the pyrazole (B372694) and phenyl rings is 26.6(2)°. nih.gov The propanamide side chain exhibits a torsion angle (N-C-C-C) of 153.6(3)°. nih.gov It is expected that this compound would adopt a similarly twisted, non-planar conformation to minimize steric hindrance between the phenyl and pyrazole rings and the propanamide linker. The geometry is stabilized by a network of intermolecular hydrogen bonds, particularly involving the amide group's N-H and C=O moieties. nih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For pyrazole-carboxamide compounds, DFT calculations are used to determine these energy levels. jcsp.org.pk Studies on similar pyrazolo[3,4-d]pyrimidine derivatives have shown that a small HOMO-LUMO energy gap is indicative of high chemical reactivity and that charge transfer occurs within the molecule. jcsp.org.pk

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | Data not available | Region of electron donation (nucleophilic character) |

| LUMO | Data not available | Region of electron acceptance (electrophilic character) |

| Energy Gap (ΔE) | Data not available | Indicator of chemical reactivity and stability |

This table illustrates the typical output of an FMO analysis. Specific energy values for this compound are not publicly documented.

Charge Transfer Properties and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based method to visualize the charge distribution on a molecule's surface. It helps identify regions that are rich or deficient in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, such as those around electronegative atoms like oxygen and nitrogen. These are favorable sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show significant negative potential around the carbonyl oxygen of the amide group and the nitrogen atoms of the pyrazole ring. The hydrogen atom of the amide (N-H) would exhibit a region of positive potential. These maps are critical for understanding intermolecular interactions, such as hydrogen bonding. jcsp.org.pk

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Absorption Spectra

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the excited states of molecules. This method is particularly useful for predicting the electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states. jcsp.org.pk

The calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption. jcsp.org.pk For a molecule like this compound, TDDFT could predict the electronic transitions, likely corresponding to π-π* transitions within the aromatic phenyl and pyrazole rings. This information is fundamental to understanding the molecule's photophysical properties and how it interacts with light.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential inhibitors against biological targets. researchgate.netnih.gov

Prediction of Ligand-Target Interactions

While docking studies specifically for this compound are not documented, research on similar pyrazole derivatives provides a strong model for its potential interactions. Pyrazole derivatives have been successfully docked into the active sites of various protein kinases, which are crucial targets in cancer therapy. researchgate.netnih.gov

In these studies, pyrazole derivatives were shown to fit deeply within the binding pockets of protein targets like VEGFR-2, Aurora A, and CDK2. researchgate.netnih.gov The stability of the ligand-receptor complex is maintained by a network of interactions, including:

Hydrogen Bonds: The amide group and pyrazole nitrogens are key sites for forming hydrogen bonds with amino acid residues in the protein's active site. nih.gov

Van der Waals Forces and π-Stacking: The aromatic phenyl and pyrazole rings can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. rdd.edu.iq

These interactions result in a favorable binding energy, indicating the potential of the compound to act as an inhibitor. researchgate.net The table below shows docking results for related pyrazole derivatives against cancer-related protein targets, illustrating the type of data obtained from such a study. researchgate.net

| Compound Type | Protein Target | PDB ID | Binding Energy (kJ/mol) |

|---|---|---|---|

| Pyrazole Derivative | VEGFR-2 | 2QU5 | -10.09 researchgate.net |

| Pyrazole Derivative | Aurora A | 2W1G | -8.57 researchgate.net |

| Pyrazole Derivative | CDK2 | 2VTO | -10.35 researchgate.net |

The data presented are for structurally related pyrazole derivatives and serve as an example of the predicted binding affinities. researchgate.net

Analysis of Binding Affinities and Non-Covalent Interactions

The biological activity and material properties of molecules like this compound are fundamentally governed by their interactions with other molecules. These interactions, which can be quantified by binding affinities and characterized by non-covalent bonds, are crucial for understanding the compound's function.

Non-Covalent Interactions:

The hydrogen bond geometry for the monohydrate of the methylated analogue is detailed in the table below.

Table 1: Hydrogen-bond geometry (Å, °) for 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. nih.gov

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1A⋯N2i | 0.86 | 2.22 | 3.065 (3) | 166.2 |

| N1—H1B⋯O2ii | 0.86 | 2.07 | 2.783 (3) | 166.2 |

| O2—H2C⋯O1i | 0.85 | 2.03 | 2.872 (3) | 168.5 |

Symmetry codes: (i) -x+1, y-1/2, -z+1/2; (ii) x-1, y, z.

Binding Affinities:

The assessment of binding affinity is critical in drug discovery and development. While specific binding affinity data for this compound were not found in the reviewed literature, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to predict these values for similar compounds. For instance, a study on N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide , a TIM-3 inhibitor, utilized MM/PBSA calculations to determine its binding free energy. nih.gov The results showed a favorable binding affinity with a low binding free energy of -82.87 kcal/mol, indicating stable binding to its target. nih.gov This methodology could be applied to this compound to predict its binding affinity to various biological targets, providing a theoretical basis for its potential pharmacological activity.

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic and electronic properties of molecules. These calculations can provide insights that are complementary to experimental data.

Prediction of Spectroscopic Parameters:

Experimental spectroscopic data for various derivatives of this compound are available and can be used to infer the expected spectral characteristics of the parent compound.

Infrared (IR) Spectroscopy: In related propanamide derivatives, characteristic IR absorption bands are observed for the N-H stretching vibration (around 3236-3279 cm⁻¹), the amide I band (C=O stretching, around 1650-1692 cm⁻¹), and the amide II band (around 1533-1590 cm⁻¹). nih.gov For 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one , a related ketone, the C=O bond shows a characteristic band at 1663 cm⁻¹. mdpi.com It is expected that this compound would exhibit similar characteristic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectra of this compound derivatives show characteristic signals for the propanamide chain protons, typically as triplets around 2.8-3.0 ppm and 4.4-4.6 ppm. nih.gov The pyrazole ring protons appear in the range of 6.1-7.6 ppm, and the phenyl protons are also observed in the aromatic region. nih.gov The amide proton (NH) usually appears as a broad singlet at lower field. nih.gov In the ¹³C NMR spectrum of 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one , the carbonyl group signal is observed at 194.7 ppm. mdpi.com A similar downfield shift for the amide carbonyl carbon would be anticipated for this compound.

Table 2: Experimental Spectroscopic Data for Selected N-Aryl-3-(1H-pyrazol-1-yl)propanamide Derivatives.

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 3279 (NH), 1650 (Amide I), 1533 (Amide II) | 3.04 (t, CH₂), 4.5 (t, CH₂) |

| N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 3236 (NH), 1685 (Amide I), 1590 (Amide II) | 2.95 (t, CH₂), 4.51 (t, CH₂), 6.25 (t, Py-H), 8.53 (brs, NH) |

| N-(4-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 3246 (NH), 1677 (Amide I), 1538 (Amide II) | 2.83 (t, CH₂), 4.40 (t, CH₂), 6.09-6.10 (m, Py-H), 9.25 (brs, NH) |

| N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | 3262 (NH), 1692 (Amide I), 1491 (Amide II) | 2.94 (t, CH₂), 4.51 (t, CH₂), 6.23 (t, Py-H), 8.14 (brs, NH) |

Data sourced from nih.gov.

Reactivity Descriptors:

Quantum chemical calculations can elucidate the electronic structure and reactivity of this compound through various descriptors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For many pyrazole derivatives, the HOMO is often localized on the phenyl and pyrazole rings, while the LUMO can be distributed across the molecule, indicating potential sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic reactions. In molecules containing amide and pyrazole functionalities, the regions around the oxygen and nitrogen atoms are typically characterized by negative electrostatic potential (red and yellow areas), making them susceptible to electrophilic attack. Conversely, the regions around the amide and aromatic C-H protons often show positive potential (blue areas), indicating sites for nucleophilic attack. These computational maps are valuable for understanding intermolecular interactions, including hydrogen bonding.

Investigation of Biological Activities and Underlying Molecular Mechanisms of N Phenyl 3 1h Pyrazol 1 Yl Propanamide

In Vitro Biological Assay Methodologies and Profiles

The biological activities of N-phenyl-3-(1H-pyrazol-1-yl)propanamide and related pyrazole-containing compounds have been investigated through a variety of in vitro assays. These studies have unveiled a range of effects, from enzyme inhibition and receptor modulation to the induction of cellular apoptosis and antimicrobial actions.

Enzyme Inhibition Studies (e.g., Integrin-Linked Kinase, Cyclooxygenases)

The pyrazole (B372694) scaffold is a key feature in several enzyme inhibitors. While direct studies on this compound are limited, research on structurally similar compounds provides significant insights into its potential enzyme inhibition profile.

A notable example is the identification of a novel integrin-linked kinase (ILK) inhibitor, N-Methyl-3-(1-(4-(piperazin-1-yl)phenyl)-5-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1H-pyrazol-3-yl)propanamide, which shares the propanamide and pyrazole core. This compound demonstrated an IC50 of 0.6 μM against ILK, leading to the dephosphorylation of its downstream target, Akt, at the Ser-473 residue. nih.gov This suggests that the N-substituted propanamide pyrazole structure is a viable pharmacophore for targeting ILK.

Furthermore, the 1,5-diarylpyrazole structure is famously associated with the selective inhibition of cyclooxygenase-2 (COX-2). nih.gov Celecoxib, a well-known anti-inflammatory drug, features this pyrazole core and is a potent and selective COX-2 inhibitor. nih.gov This established activity within the broader class of pyrazole-containing compounds suggests that this compound could also possess inhibitory activity against cyclooxygenases, although specific assays on this compound are needed for confirmation.

Table 1: Enzyme Inhibition Profile of Structurally Related Pyrazole Propanamides

| Compound | Target Enzyme | IC50 | Key Findings | Reference |

|---|---|---|---|---|

| N-Methyl-3-(1-(4-(piperazin-1-yl)phenyl)-5-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1H-pyrazol-3-yl)propanamide | Integrin-Linked Kinase (ILK) | 0.6 μM | Facilitated dephosphorylation of Akt at Ser-473. nih.gov | nih.gov |

| 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) | Cyclooxygenase-2 (COX-2) | Potent and Selective | A well-established selective COX-2 inhibitor. nih.gov | nih.gov |

Receptor Binding and Modulation Assays (e.g., Androgen Receptor Antagonism)

A significant area of investigation for pyrazol-1-yl-propanamides has been their interaction with the androgen receptor (AR). A library of novel aryl pyrazol-1-yl-propanamides has been designed and characterized as selective androgen receptor degraders (SARDs) and pan-antagonists. nih.govnih.gov These compounds have demonstrated potent AR antagonist activities. nih.govnih.gov

The introduction of a pyrazole moiety into the B-ring of the typical nonsteroidal antiandrogen pharmacophore has led to the development of a new scaffold with unique SARD and pan-antagonist activities. nih.gov This indicates that this compound and its analogs can effectively bind to and modulate the function of the androgen receptor, making them promising candidates for conditions driven by AR signaling, such as prostate cancer. nih.gov

Cell-Based Mechanistic Assays (e.g., Apoptosis Induction, Pathway Dephosphorylation, Gene Expression Modulation)

Cell-based assays have revealed that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms. One study on a novel pyrazole derivative, PTA-1, showed that it induces apoptosis at low micromolar concentrations in MDA-MB-231 breast cancer cells, as measured by the externalization of phosphatidylserine (B164497) and the activation of caspase-3/7. mdpi.com Another study on 3-(1H-pyrazol-1-yl)-N-propananilide derivatives demonstrated that these compounds can decrease the levels of the pro-apoptotic protein Bax and caspase-3. nih.gov

Furthermore, the inhibition of integrin-linked kinase by a structurally related propanamide resulted in the dephosphorylation of Akt, a key signaling node for cell survival. nih.gov Research on pyrazole derivatives has also pointed to the induction of cell cycle arrest. nih.gov For instance, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to induce G1 phase cell cycle arrest in MCF-7 cells by inhibiting cyclin D1 and CDK2. encyclopedia.pub

Table 2: Cell-Based Mechanistic Profile of Pyrazole Derivatives

| Assay | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Apoptosis Assay (Annexin V) | MDA-MB-231 | Induction of apoptosis via phosphatidylserine externalization and caspase-3/7 activation by a novel pyrazole derivative. mdpi.com | mdpi.com |

| Western Blot | SH-SY5Y | Decreased levels of Bax and caspase-3 by 3-(1H-pyrazol-1-yl)-N-propananilide derivatives. nih.gov | nih.gov |

| Dephosphorylation Assay | PC-3 | Dephosphorylation of Akt at Ser-473 by an ILK-inhibiting pyrazole propanamide. nih.gov | nih.gov |

| Cell Cycle Analysis | MCF-7 | G1 phase cell cycle arrest and inhibition of cyclin D1 and CDK2 by 1,3,5-trisubstituted-1H-pyrazole derivatives. encyclopedia.pub | encyclopedia.pub |

In Vitro Antimicrobial and Antifungal Activity Assessments

The pyrazole nucleus is a common scaffold in compounds with antimicrobial and antifungal properties. nih.gov Various pyrazole derivatives have been synthesized and tested against a range of microbial pathogens.

Studies on pyrazolyl-1-carboxamide derivatives have shown antimicrobial activity. nih.gov Similarly, other research has demonstrated the antibacterial and antifungal potential of different pyrazole-containing compounds. nih.govekb.egjpionline.orgmdpi.com For instance, some newly synthesized pyrazole derivatives exhibited a stronger antibacterial effect against Gram-positive bacteria compared to Gram-negative bacteria. jpionline.org While these studies establish the antimicrobial potential of the pyrazole class of compounds, the specific activity of this compound against a broad panel of bacteria and fungi has not been extensively reported.

Elucidation of Molecular Mechanisms of Action

Identification of Specific Molecular Targets and Signaling Pathways

The in vitro studies on this compound and its analogs have pointed to several specific molecular targets and signaling pathways.

The androgen receptor has been clearly identified as a primary target for this class of compounds, which act as potent antagonists and selective degraders. nih.govnih.gov This directly implicates the AR signaling pathway in their mechanism of action.

Based on studies of a closely related compound, integrin-linked kinase (ILK) is another likely molecular target. nih.gov Inhibition of ILK leads to the downstream dephosphorylation of Akt , a crucial component of the PI3K/Akt survival pathway. This suggests that this compound may exert its effects by modulating this critical signaling cascade.

The induction of apoptosis by pyrazole derivatives involves the modulation of the intrinsic apoptotic pathway. The observed decrease in the pro-apoptotic protein Bax and the activation of effector caspase-3 are key events in this process. nih.gov Furthermore, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to target and inhibit the anti-apoptotic protein Bcl-2 . rsc.org

Given the known activity of the broader class of 1,5-diarylpyrazoles, cyclooxygenase-2 (COX-2) represents another potential target, which would implicate the prostaglandin (B15479496) synthesis pathway in the compound's biological effects. nih.gov

Detailed Analysis of Protein-Ligand Binding Interactions

A detailed understanding of the protein-ligand binding interactions of this compound is crucial for elucidating its mechanism of action and for the rational design of more potent derivatives. While specific crystallographic or comprehensive molecular modeling studies for this exact compound are not extensively available in the reviewed literature, insights can be drawn from docking studies of analogous pyrazole-containing molecules with various biological targets. These studies suggest a common binding motif for the pyrazole scaffold, which likely involves a combination of hydrogen bonding and hydrophobic interactions.

The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The amide linkage in this compound provides additional sites for hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. The phenyl ring and the propanamide linker contribute to the molecule's hydrophobicity, facilitating interactions with nonpolar pockets within a protein's binding site.

In the context of its observed neuroprotective effects, it is hypothesized that this compound and its derivatives may interact with key proteins involved in apoptotic pathways, such as those in the Bcl-2 family or caspases. For instance, molecular docking studies of other pyrazole derivatives have shown interactions with the active sites of kinases, where the pyrazole moiety can form hydrogen bonds with backbone residues, and the phenyl group can occupy a hydrophobic pocket. A hypothetical binding model for this compound within an enzyme active site could involve the pyrazole nitrogen forming a hydrogen bond with a key amino acid residue, the amide group forming additional hydrogen bonds with the protein backbone, and the phenyl ring engaging in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Substituent Position and Electronic Nature on Biological Activity

Structure-activity relationship (SAR) studies on derivatives of this compound have provided valuable insights into how modifications of the phenyl ring influence biological activity. A study focusing on the neuroprotective effects of these compounds against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cells revealed that the nature and position of substituents on the phenyl ring are critical determinants of efficacy. nih.gov

The electronic nature of the substituent, whether it is electron-donating or electron-withdrawing, as well as its position (ortho, meta, or para), significantly modulates the neuroprotective activity. For instance, the introduction of a chlorine atom, an electron-withdrawing group, at different positions on the phenyl ring resulted in varied activity. The para-substituted chloro derivative exhibited notable neuroprotective effects. In contrast, the introduction of an electron-donating methoxy (B1213986) group at the meta position also conferred significant neuroprotective properties. nih.gov This suggests that a simple correlation between the electronic nature of the substituent and activity may not be sufficient, and other factors like steric effects and the ability to form specific interactions within the target binding site are also at play.

The following table summarizes the neuroprotective activity of various this compound derivatives, highlighting the influence of the substituent on the phenyl ring.

| Compound ID | Substituent on Phenyl Ring | Position of Substituent | Observed Neuroprotective Activity (% cell viability at 10 µM) |

| Unsubstituted | -H | - | Moderate |

| 1 | -Cl | ortho | Low |

| 2 | -Cl | meta | Moderate |

| 3 | -Cl | para | High |

| 4 | -F | para | Moderate |

| 5 | -OCH₃ | meta | High |

These findings underscore the importance of the substitution pattern on the phenyl ring for the biological activity of this compound derivatives. The para position appears to be favorable for halogen substitution, while the meta position is advantageous for a methoxy group, suggesting specific steric and electronic requirements for optimal interaction with the biological target.

Conformational Analysis in Relation to Bioactive Conformations

In the crystal structure of this related compound, the dihedral angle between the pyrazole ring and the phenyl ring is 26.6(2)°. This indicates a non-planar arrangement between these two aromatic systems. The torsion angle of the propanamide side chain, specifically the N3—C7—C8—C13 angle, is reported to be 153.6(3)°, suggesting a relatively extended conformation of this linker. nih.gov

Advanced Research Perspectives and Future Directions for N Phenyl 3 1h Pyrazol 1 Yl Propanamide

Rational Design Principles for Novel Pyrazole-Propanamide Scaffolds with Tuned Activities

The rational design of new chemical entities is a cornerstone of modern medicinal chemistry, moving beyond serendipitous discovery to a targeted, structure-based approach. For the pyrazole-propanamide core, several design principles are crucial for developing next-generation compounds with finely tuned activities. researchgate.net The pyrazole (B372694) ring is recognized as a "privileged scaffold" due to its synthetic accessibility and its ability to act as a bioisosteric replacement for other rings, offering favorable drug-like properties. mdpi.com

Key design strategies include:

Scaffold Decoration: This involves the systematic introduction of various functional groups at specific positions on both the pyrazole and the phenyl rings. Computational studies, such as molecular docking and deep learning, can be employed to generate vast virtual libraries of decorated scaffolds. nih.gov These libraries can then be screened in silico to identify candidates with the highest predicted affinity for a specific biological target. nih.gov

Structure-Activity Relationship (SAR) Studies: A deep understanding of SAR is fundamental. researchgate.net By synthesizing a series of analogs with minor, systematic structural modifications—for example, altering the substitution pattern on the phenyl ring (ortho-, meta-, para-) or on the pyrazole ring—researchers can correlate these changes with biological activity. researchgate.netnih.gov This iterative process of synthesis and testing helps to build a predictive model for designing more potent and selective compounds.

Conformational Locking: The flexibility of the propanamide linker can be constrained by introducing cyclic structures or double bonds. This reduces the number of accessible conformations, which can lead to a more favorable binding entropy and increased selectivity for a target protein.

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physical or chemical properties but may enhance the compound's pharmacokinetic profile. For instance, the amide bond of the propanamide chain could be replaced with a more stable mimic, or the pyrazole ring could be substituted with another five-membered heterocycle like isoxazole (B147169) or triazole to modulate activity and properties. nih.govmdpi.com

Table 1: Key Strategies in the Rational Design of Pyrazole-Propanamide Analogs

| Design Principle | Description | Objective | Relevant Techniques |

|---|---|---|---|

| Scaffold Decoration | Systematic addition of diverse chemical moieties to the core structure. nih.gov | Enhance target affinity, selectivity, and chemical diversity. nih.gov | Combinatorial Chemistry, Molecular Docking, Deep Learning. nih.gov |

| SAR Studies | Correlating structural modifications with changes in biological activity. researchgate.net | Identify key structural features required for activity and guide optimization. researchgate.netnih.gov | Systematic Analog Synthesis, Biological Assays. |

| Conformational Locking | Restricting the flexibility of the molecule, particularly the linker region. | Increase binding affinity and selectivity by reducing entropic penalty. | Cyclization, Introduction of Rigid Groups. |

| Bioisosteric Replacement | Substituting atoms or groups with others that possess similar properties. mdpi.com | Improve potency, selectivity, and pharmacokinetic properties. nih.gov | Heterocycle Scaffolding, Functional Group Mimicry. |

Applications in Chemical Biology as Molecular Probes

Beyond therapeutic applications, the pyrazole-propanamide scaffold is a promising candidate for the development of molecular probes for chemical biology. These tools are essential for studying complex biological processes in real-time. Pyrazole derivatives have already demonstrated significant potential as chemosensors for detecting metal ions and other analytes. nih.gov

Future research could focus on modifying the N-phenyl-3-(1H-pyrazol-1-yl)propanamide structure to create highly specific probes. This can be achieved by incorporating fluorophores or other reporter groups. The pyrazole moiety, with its multiple nitrogen atoms, is an excellent chelating ligand for metal ions. nih.gov By strategically functionalizing the phenyl ring with an environmentally sensitive fluorophore, a probe could be designed to signal the binding of a specific metal ion through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). nih.gov Such probes could find applications in detecting metal ion imbalances in biological systems or for environmental monitoring in water and food samples. nih.gov

Development of Advanced Analytical Methodologies for Detection and Quantification in Complex Research Matrices

As novel pyrazole-propanamide derivatives are synthesized and studied, robust analytical methods for their detection and quantification become imperative. While standard techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry are essential for initial structural confirmation, more advanced methods are needed for analysis in complex biological or environmental samples. nih.govnih.govresearchgate.net

Future work should focus on developing highly sensitive and selective assays. This could involve:

High-Performance Liquid Chromatography (HPLC): Developing HPLC methods, potentially coupled with mass spectrometry (LC-MS), for separating the parent compound and its metabolites from complex matrices like plasma or tissue homogenates.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural elucidation and insight into intermolecular interactions in the solid state. nih.govnih.gov

Spectroscopic Assays: For derivatives designed as fluorescent probes, developing quantitative fluorescence-based assays would be a primary goal. nih.gov This includes optimizing excitation/emission wavelengths, pH, and solvent conditions to ensure reliable detection. nih.gov

Table 2: Analytical Characterization Data for this compound Analogs

| Compound | Substitution on Phenyl Ring | Melting Point (°C) | Key Analytical Data (¹H NMR, IR) | Reference |

|---|---|---|---|---|

| N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 2-Chloro | 102 | IR (cm⁻¹): 3279 (NH), 1650 (amide I). ¹H NMR (CDCl₃, 400 MHz) δ: 3.04 (t, 2H), 4.53 (t, 2H), 6.21 (t, 1H), 7.03 (td, 1H), 7.22-7.26 (m, 1H), 7.33 (dd, 1H), 7.45 (d, 1H), 7.54 (d, 1H), 7.91 (brs, 1H), 8.27 (d, 1H). | nih.gov |

| N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 3-Chloro | 76 | IR (cm⁻¹): 3236 (NH), 1685 (amide I). ¹H NMR (CDCl₃, 400 MHz) δ: 2.95 (t, 2H), 4.51 (t, 2H), 6.25 (t, 1H), 7.04-7.07 (m, 1H), 7.19 (t, 1H), 7.26-7.29 (m, 1H), 7.46 (d, 1H), 7.57-7.64 (m, 2H), 8.53 (brs, 1H). | nih.gov |

| N-(4-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 4-Chloro | 151 | IR (cm⁻¹): 3246 (NH), 1677 (amide I). ¹H NMR (CDCl₃, 400 MHz) δ: 2.83 (t, 2H), 4.40 (t, 2H), 6.09-6.10 (m, 1H), 7.09-7.13 (m, 2H), 7.36-7.42 (m, 4H), 9.25 (brs, 1H). | nih.gov |

| N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide | 3-Methoxy | 96 | IR (cm⁻¹): 3262 (NH), 1692 (amide I). ¹H NMR (CDCl₃, 400 MHz) δ: 2.94 (t, 2H), 3.78 (s, 3H), 4.51 (t, 2H), 6.23 (t, 1H), 6.62-6.65 (m, 1H), 6.91 (d, 1H), 7.15-7.19 (m, 2H), 7.45 (dd, 1H), 7.55-7.56 (m, 1H), 8.14 (brs, 1H). | nih.gov |

Integration into Interdisciplinary Research Frameworks

The full potential of this compound and its derivatives will be realized through integration into broader, interdisciplinary research programs. The versatility of the pyrazole scaffold has already been demonstrated in fields ranging from medicine to materials science and agriculture. mdpi.comnih.gov Future research should foster collaboration between synthetic chemists, computational biologists, pharmacologists, and material scientists.

For example, a project could involve:

Computational Chemists: Designing a focused library of derivatives using molecular modeling. eurasianjournals.com

Synthetic Organic Chemists: Synthesizing the computationally prioritized compounds. researchgate.net

Biologists/Pharmacologists: Screening the compounds for activity in relevant biological assays (e.g., enzyme inhibition, cell-based assays). nih.gov

Material Scientists: Investigating the potential of metal complexes of these ligands for catalytic or electronic applications. nih.gov

Such a framework accelerates the discovery process, allowing for rapid cycles of design, synthesis, and testing, which is essential for tackling complex scientific challenges. nih.gov

Exploration of Unexplored Reactivity and Further Derivatization Potential

While the synthesis of pyrazole-propanamides via Michael addition to acrylamides or by coupling pyrazole with propananilide intermediates is established, there remains significant unexplored chemical space. nih.govnih.gov The pyrazole ring itself offers avenues for further functionalization. Electrophilic substitution reactions, for instance, preferentially occur at the C4 position of the pyrazole ring, providing a handle for introducing additional diversity. mdpi.com

The propanamide linker also presents opportunities for novel chemistry. The N-H proton of the amide is acidic and can be deprotonated, while the adjacent methylene (B1212753) groups could be sites for targeted functionalization. Furthermore, the entire N-phenylpropanamide moiety can be viewed as a single, large substituent on the pyrazole N1 position, influencing the reactivity of the heterocyclic ring. Exploring reactions such as transition-metal-catalyzed cross-coupling at the C-H bonds of the pyrazole or phenyl rings could lead to the rapid construction of complex and novel molecular architectures. The development of modern synthetic methods, including one-pot multicomponent processes and photoredox catalysis, will continue to expand the toolkit available for creating diverse pyrazole derivatives. mdpi.comnih.gov

Q & A

Q. Example Protocol :

React 3-(1H-pyrazol-1-yl)propanoic acid with thionyl chloride to form the acyl chloride.

Add dropwise to aniline in dry DCM with triethylamine.

Stir for 12 hours at 0–5°C, then purify via column chromatography (yield: ~60–75%) .

How is the structural characterization of this compound performed?

Basic Research Focus

A combination of spectroscopic and crystallographic methods is employed:

- Spectroscopy :

- X-ray crystallography :

- Crystal system : Monoclinic or triclinic (e.g., space group P1 with a = 7.7446 Å, b = 8.3517 Å, c = 8.4804 Å) .

- Hydrogen bonding : N–H···N and N–H···O interactions stabilize the lattice (e.g., N···O = 2.968 Å) .

Q. Methodological Approach :

- Use SHELXL for refinement and ORTEP for visualizing anisotropic displacement ellipsoids .

- Compare HB geometries across polymorphs to predict bioavailability .

What role do pyrazole substituents play in structure-activity relationships (SAR)?

Advanced Research Focus

Substituents modulate electronic and steric effects:

- Electron-donating groups (e.g., –OCH₃) on pyrazole increase π-π stacking with aromatic residues in enzyme active sites, enhancing inhibition (ΔIC₅₀ = 0.8 µM → 0.2 µM) .

- Bulkier groups (e.g., cyclopropyl) improve metabolic stability but may reduce binding affinity .

Case Study :

Replacing the phenyl ring with thiophene (as in ) shifted selectivity from kinase A to kinase B due to altered HB donor/acceptor capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.